

4'-Methylbiphenyl-2-carboxylic acid methyl ester structure

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Compound of Interest

Compound Name: 4'-Methylbiphenyl-2-carboxylic acid methyl ester

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An In-depth Technical Guide to **4'-Methylbiphenyl-2-carboxylic acid methyl ester**: Synthesis, Characterization, and Applications

Introduction

4'-Methylbiphenyl-2-carboxylic acid methyl ester, systematically named methyl 2-(4-methylphenyl)benzoate, is a biaryl organic compound of significant interest in the fields of medicinal chemistry and materials science.^[1] With the CAS Number 114772-34-8, this ester is a crucial intermediate in the synthesis of various high-value molecules, most notably the angiotensin II receptor blocker (ARB) Telmisartan, which is widely used for the treatment of hypertension.^{[2][3]} Its rigid biphenyl scaffold, decorated with functional handles, makes it a versatile building block for constructing complex molecular architectures.

This guide provides a comprehensive technical overview intended for researchers, scientists, and drug development professionals. It delves into the compound's physicochemical properties, details robust synthetic methodologies with mechanistic insights, outlines modern techniques for its structural elucidation, and discusses its primary applications.

Physicochemical and Structural Properties

4'-Methylbiphenyl-2-carboxylic acid methyl ester is a white to light yellow solid at room temperature.^{[1][4]} The specific substitution pattern on the biphenyl structure, featuring a methyl

group at the 4'-position and a methyl ester at the 2-position, dictates its unique reactivity and physical characteristics.[\[1\]](#)

Property	Value	Source(s)
IUPAC Name	methyl 2-(4-methylphenyl)benzoate	[1]
Synonyms	Methyl 2-(p-Tolyl)benzoate, Methyl 4'-Methylbiphenyl-2-carboxylate	[1] [5] [6]
CAS Number	114772-34-8	[1] [4] [7]
Molecular Formula	C ₁₅ H ₁₄ O ₂	[1] [7]
Molecular Weight	226.27 g/mol	[1] [7]
Appearance	White Solid	[4]
Melting Point	59-61 °C	[1] [4]
SMILES	CC1=CC=C(C=C1)C2=CC=C(C=C2C(=O)OC	[1]
InChI Key	IHNIAWHITVGYJJ-UHFFFAOYSA-N	[1] [7]

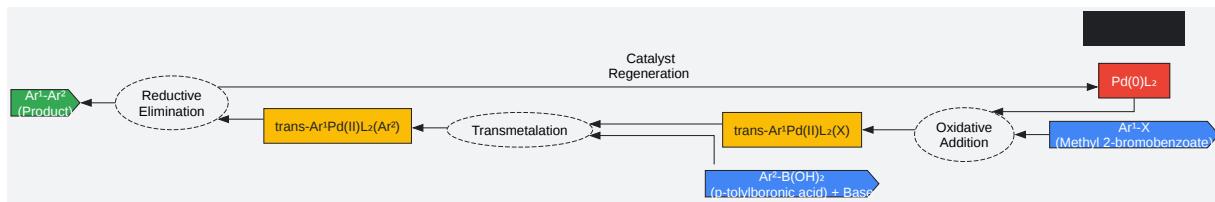
Synthesis Methodologies: A Strategic Approach

The synthesis of **4'-Methylbiphenyl-2-carboxylic acid methyl ester** can be approached via several routes. The choice of strategy often depends on the availability of starting materials, desired scale, and economic feasibility. The most common and logical strategies involve either forming the core biphenyl C-C bond via cross-coupling or esterifying a pre-existing biphenyl carboxylic acid.

Strategy 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most powerful and widely used method for constructing biaryl systems due to its mild conditions, functional group tolerance, and the low toxicity of its boron-based reagents.[8][9] This approach builds the C₁-C₁' bond directly to form the biphenyl core.

The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[10] A Pd(0) complex is essential to initiate the cycle by inserting into the aryl-halide bond. The base plays a crucial role in the transmetalation step, activating the boronic acid to facilitate the transfer of the aryl group to the palladium center.[8] The choice of ligand on the palladium catalyst can significantly impact reaction efficiency, particularly with sterically hindered substrates.



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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

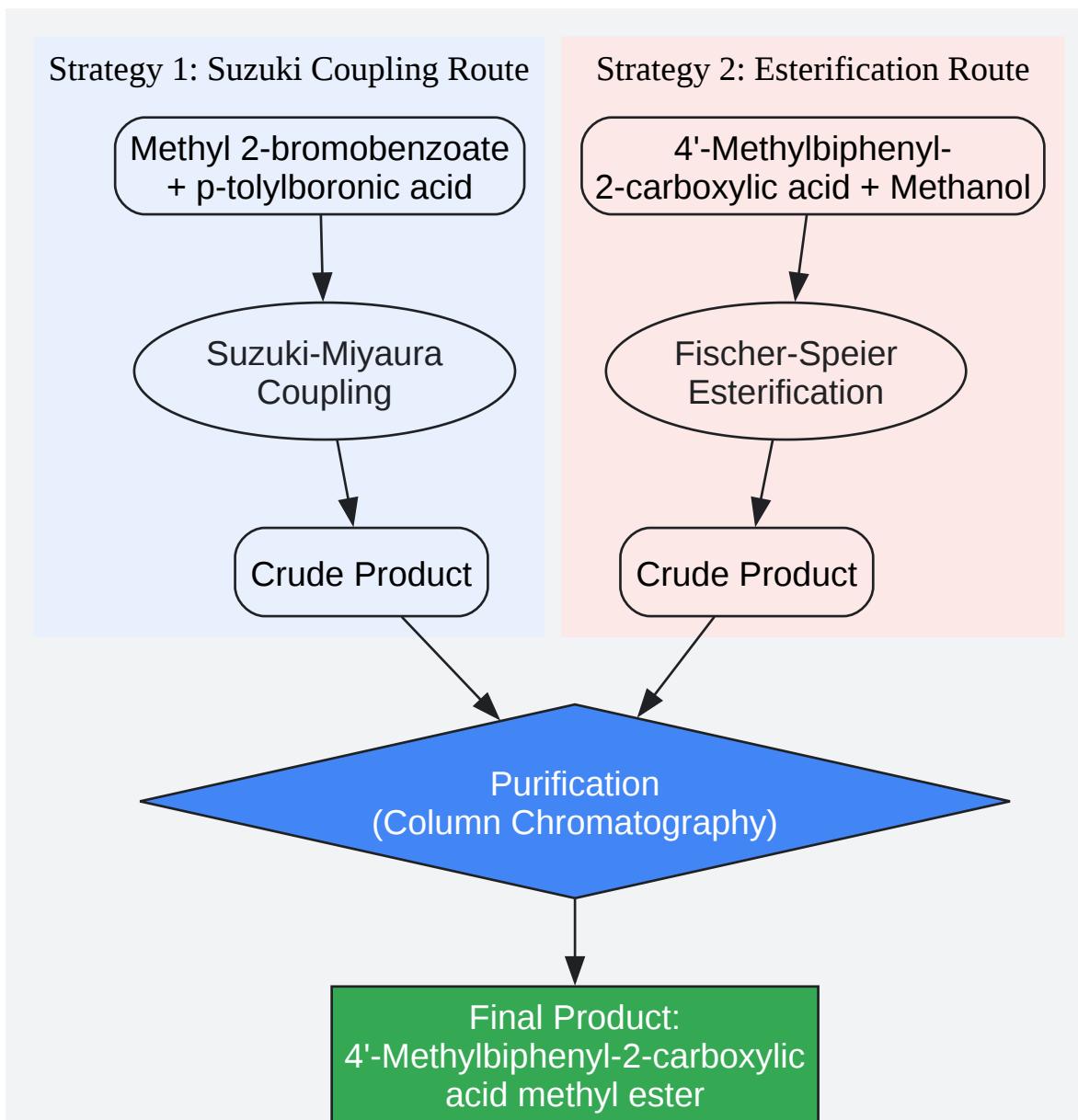
- **Reaction Setup:** To a flame-dried round-bottom flask under an inert argon atmosphere, add methyl 2-bromobenzoate (1.0 equiv), 4-methylphenylboronic acid (1.2 equiv), potassium carbonate (K₂CO₃, 3.0 equiv), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv).[10]
- **Solvent Addition:** Add a deoxygenated mixture of a suitable organic solvent (e.g., 1,4-dioxane or THF) and water (e.g., 4:1 v/v).[10]
- **Reaction Execution:** Heat the resulting mixture to a temperature of 80-100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

- Work-up: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent like ethyl acetate (3x).
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the pure **4'-Methylbiphenyl-2-carboxylic acid methyl ester**.

Strategy 2: Fischer-Speier Esterification

This classic and cost-effective method is ideal when the precursor, 4'-Methylbiphenyl-2-carboxylic acid, is readily available.^{[3][11]} The reaction involves treating the carboxylic acid with an excess of an alcohol (methanol in this case) in the presence of a strong acid catalyst.^{[12][13]}

The Fischer esterification is an equilibrium-controlled process.^{[14][15]} The acid catalyst (e.g., H_2SO_4) protonates the carbonyl oxygen of the carboxylic acid, which significantly enhances the electrophilicity of the carbonyl carbon.^[16] This activation facilitates nucleophilic attack by the weakly nucleophilic alcohol. To drive the reaction to completion, Le Châtelier's principle is exploited by using a large excess of the alcohol (which also serves as the solvent) or by removing the water byproduct as it forms.^[15]

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Caption: Comparative workflow for the synthesis of the target compound.

- Reaction Setup: Suspend 4'-Methylbiphenyl-2-carboxylic acid (1.0 equiv) in a large excess of anhydrous methanol (e.g., 20-40 equiv) in a round-bottom flask equipped with a reflux condenser.
- Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H_2SO_4 , ~0.1 equiv) to the stirring suspension.

- Reaction Execution: Heat the mixture to reflux (approx. 65 °C) and maintain for 4-8 hours. Monitor the disappearance of the starting material by TLC.
- Work-up: Cool the reaction mixture to room temperature and neutralize the acid catalyst by slowly adding a saturated solution of sodium bicarbonate (NaHCO_3) until effervescence ceases.
- Extraction: Remove the bulk of the methanol under reduced pressure. Add water to the residue and extract the product into dichloromethane or ethyl acetate (3x).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate. If necessary, purify the resulting solid by recrystallization or flash chromatography.

An alternative, milder method involves using coupling reagents like dicyclohexylcarbodiimide (DCC) with a catalyst such as 4-dimethylaminopyridine (DMAP) at room temperature, which avoids harsh acidic conditions and the need for water removal.[\[17\]](#)

Structural Elucidation and Spectroscopic Characterization

Unambiguous confirmation of the structure is achieved through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

- ^1H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals. The aromatic region ($\delta \approx 7.2\text{-}7.8$ ppm) will display a complex multiplet pattern corresponding to the 8 aromatic protons. A sharp singlet around $\delta \approx 3.6\text{-}3.9$ ppm will correspond to the three protons of the methyl ester ($-\text{OCH}_3$). Another characteristic singlet will appear in the upfield region ($\delta \approx 2.4$ ppm) for the three protons of the p-methyl group ($-\text{CH}_3$).
- ^{13}C NMR Spectroscopy: The carbon NMR spectrum should reveal 13 distinct signals (due to symmetry in the p-tolyl ring). Key resonances include the ester carbonyl (C=O) at $\delta \approx 168\text{-}170$ ppm, the aromatic carbons between $\delta \approx 125\text{-}145$ ppm, the methoxy carbon ($-\text{OCH}_3$) at $\delta \approx 52$ ppm, and the p-methyl carbon ($-\text{CH}_3$) at $\delta \approx 21$ ppm.

- Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups present. A strong, sharp absorption band around $1720\text{-}1730\text{ cm}^{-1}$ is characteristic of the C=O stretch of the ester. Additional key bands include C-O stretching vibrations around $1250\text{-}1300\text{ cm}^{-1}$ and aromatic C-H stretching just above 3000 cm^{-1} .
- Mass Spectrometry (MS): Under electron ionization (EI), the mass spectrum will show a prominent molecular ion peak $[M]^+$ at $m/z = 226$, corresponding to the molecular weight of the compound.^[1] Common fragmentation patterns would include the loss of a methoxy radical ($\bullet\text{OCH}_3$) to give a fragment at $m/z = 195$ and the loss of the carbomethoxy group ($\bullet\text{COOCH}_3$) to give a fragment at $m/z = 167$.

Applications in Research and Drug Development

The primary application of **4'-Methylbiphenyl-2-carboxylic acid methyl ester** is as a pivotal intermediate in the multi-step synthesis of Telmisartan.^{[2][5]} Telmisartan is a highly effective antihypertensive drug that functions by selectively blocking the angiotensin II type 1 (AT₁) receptor.^[3] The biphenyl core of the title compound serves as the foundational skeleton onto which the more complex benzimidazole and propyl functionalities of Telmisartan are constructed. Beyond this specific application, it is also utilized in the synthesis of novel dyes and serves as a versatile building block for creating new molecular entities in medicinal chemistry research.^[1]

Conclusion

4'-Methylbiphenyl-2-carboxylic acid methyl ester is a compound of high strategic importance in synthetic organic and medicinal chemistry. Its synthesis is reliably achieved through well-established and robust methodologies like the Suzuki-Miyaura coupling and Fischer esterification, the choice of which is dictated by precursor availability and process considerations. A thorough understanding of its spectroscopic characteristics is essential for quality control and reaction monitoring. Its role as a key precursor to the blockbuster drug Telmisartan underscores its significance and ensures its continued relevance in the pharmaceutical industry.

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